(3-Chlorophenyl)(piperidin-4-yl)methanone
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Description
3-Chlorophenyl)(piperidin-4-yl)methanone, also known as 3-CPPM, is an organic compound belonging to the class of heterocyclic ketones. It is a white crystalline solid with a melting point of 140°C and a boiling point of 246-248°C. This compound has a variety of uses in the scientific research field and has been studied for its potential applications in various areas.
Scientific Research Applications
Chemical Synthesis
“(3-Chlorophenyl)(piperidin-4-yl)methanone” could be used as a building block in the synthesis of more complex molecules. For example, similar compounds have been used in the synthesis of novel N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives .
Antibacterial Activity
Compounds with similar structures have shown antibacterial activity. For instance, certain N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have demonstrated antibacterial effects against Staphylococcus aureus .
Antimicrobial Agents
The structure of “(3-Chlorophenyl)(piperidin-4-yl)methanone” could potentially be modified by substituting different functional groups to improve antimicrobial activity .
Enzyme Inhibition
Compounds with similar structures have been found to inhibit certain enzymes. For example, piperazine chrome-2-one derivatives have shown inhibitory activity towards the oxidoreductase enzyme .
Drug Development
“(3-Chlorophenyl)(piperidin-4-yl)methanone” could potentially be used in the development of new drugs. Compounds with similar structures have been used in the development of drugs for the treatment of Alzheimer’s disease .
Kinase Inhibition
Compounds with similar structures have been found to inhibit kinase activity, which could potentially be applied in the development of new therapeutic agents .
properties
IUPAC Name |
(3-chlorophenyl)-piperidin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9/h1-3,8-9,14H,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHXKXFYBCXERX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394607 |
Source
|
Record name | (3-Chlorophenyl)(piperidin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)(piperidin-4-yl)methanone | |
CAS RN |
887354-02-1 |
Source
|
Record name | (3-Chlorophenyl)-4-piperidinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887354-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chlorophenyl)(piperidin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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